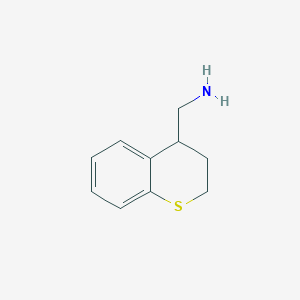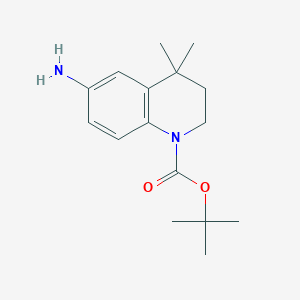
叔丁基 6-氨基-4,4-二甲基-3,4-二氢喹啉-1(2H)-甲酸酯
描述
Tert-Butyl 6-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate, also known as TMDQ, is a versatile compound with a variety of applications in the scientific research field. It is a derivative of quinoline and is used in various organic synthesis and catalytic reactions. It is an important tool in the development of new drugs, and it has been used in the synthesis of numerous pharmaceuticals. TMDQ has also been used in the study of biochemical and physiological processes, and its mechanism of action is still being explored.
科学研究应用
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of medicinal chemistry due to their presence in natural products and drugs. The compound can be utilized in the synthesis of indole derivatives, which are crucial for developing treatments for cancer, microbial infections, and various disorders . These derivatives exhibit a range of biologically vital properties, making them a focus for novel synthetic methods.
Antiviral Agents
The structural similarity of 1-Boc-6-amino-4,4-dimethyl-3,4-dihydro-2H-quinoline to indole derivatives suggests potential antiviral applications. Indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus, indicating that our compound could be modified to enhance its antiviral properties .
Anti-inflammatory and Anticancer Activities
Indole derivatives, which can be synthesized from our compound, possess anti-inflammatory and anticancer activities. This is particularly relevant in the search for new therapeutic agents that can modulate inflammatory pathways and inhibit the proliferation of cancer cells .
Antimicrobial Applications
The antimicrobial activity of indole derivatives also extends to those synthesized from 1-Boc-6-amino-4,4-dimethyl-3,4-dihydro-2H-quinoline . These compounds can be designed to target a variety of pathogenic bacteria and fungi, contributing to the development of new antibiotics .
Neuroprotective Agents
Given the neuroactive properties of many indole derivatives, there is potential for our compound to be used in the synthesis of neuroprotective agents. These could play a role in treating neurodegenerative diseases by protecting neuronal cells from damage .
Agricultural Chemicals
The compound’s versatility extends to agriculture, where it can be used as an intermediate in the synthesis of agrochemicals. This includes the development of pesticides and herbicides that are more effective and environmentally friendly .
Dye Industry
In the dye industry, 1-Boc-6-amino-4,4-dimethyl-3,4-dihydro-2H-quinoline can serve as an intermediate for the synthesis of complex dyes. These dyes could have applications in textiles, inks, and pigments, offering a range of colors and fastness properties .
Dual Protection in Synthesis
The compound is also valuable for its dual protection capability in synthetic chemistry. It can protect amino functions during reactions, which is crucial in the synthesis of sensitive molecules and pharmaceuticals .
属性
IUPAC Name |
tert-butyl 6-amino-4,4-dimethyl-2,3-dihydroquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-8-16(4,5)12-10-11(17)6-7-13(12)18/h6-7,10H,8-9,17H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPSSEZRIDVILP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C2=C1C=C(C=C2)N)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



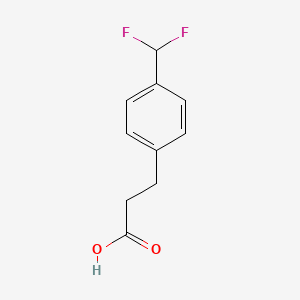
![3-Bromo-5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1446621.png)

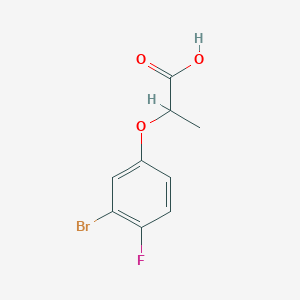
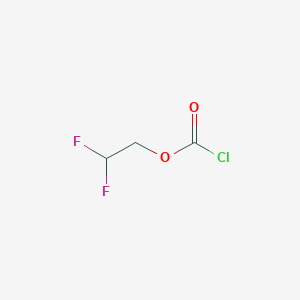
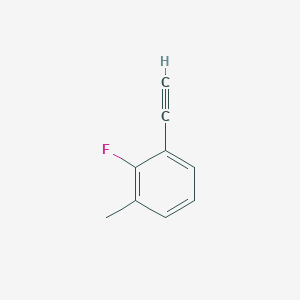
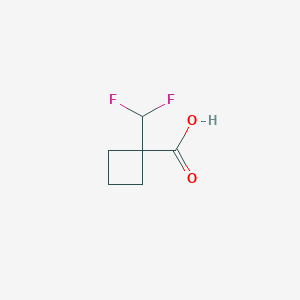
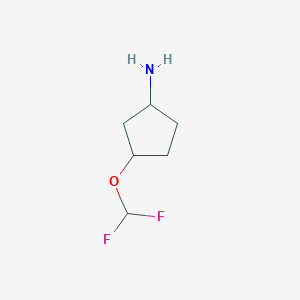
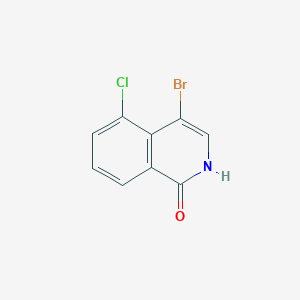
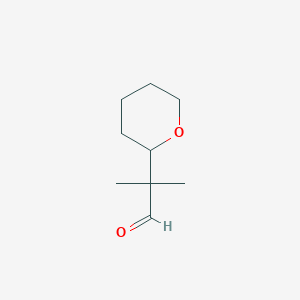

![5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1446638.png)
